molecular formula C20H16N2O2 B2770612 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide CAS No. 865659-18-3

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide

Cat. No.: B2770612
CAS No.: 865659-18-3
M. Wt: 316.36
InChI Key: MWUSGFOPNMJXFH-UHFFFAOYSA-N
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Description

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen atoms within its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrolo[1,2-a]quinoline core, followed by functionalization to introduce the methoxy and benzenecarboxamide groups. Reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography. The specific methods can vary depending on the scale of production and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]quinoline core .

Scientific Research Applications

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-16-7-2-5-14(13-16)20(23)21-18-8-3-9-19-17(18)11-10-15-6-4-12-22(15)19/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUSGFOPNMJXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3C=CC4=CC=CN4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326072
Record name 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865659-18-3
Record name 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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